[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
Attachment to the Phenyl Ring: The pyrazole moiety is then attached to a phenyl ring through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
Scientific Research Applications
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid: shares structural similarities with other pyrazole-containing boronic acids, such as [4-(1H-pyrazol-3-yl)phenyl]boronic acid and [4-(5-phenyl-1H-pyrazol-3-yl)phenyl]boronic acid.
List of Similar Compounds
- [4-(1H-pyrazol-3-yl)phenyl]boronic acid
- [4-(5-phenyl-1H-pyrazol-3-yl)phenyl]boronic acid
- This compound
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11BN2O2 |
---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-7-6-10(13-12-7)8-2-4-9(5-3-8)11(14)15/h2-6,14-15H,1H3,(H,12,13) |
InChI Key |
WLHDPTOVOJCGNR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NNC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.